molecular formula C8H5ClF2O2 B2517208 3-Chloro-4-(difluoromethoxy)benzaldehyde CAS No. 1121585-21-4

3-Chloro-4-(difluoromethoxy)benzaldehyde

Cat. No. B2517208
M. Wt: 206.57
InChI Key: SOADXOUDBMSWGQ-UHFFFAOYSA-N
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Description

“3-Chloro-4-(difluoromethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1121585-21-4 . It has a molecular weight of 206.58 and is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “3-Chloro-4-(difluoromethoxy)benzaldehyde” is 1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Chloro-4-(difluoromethoxy)benzaldehyde” is a liquid in its physical form . It has a molecular weight of 206.58 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

  • Synthesis of Heterocyclic Compounds : A study described the synthesis of octahydroquinazoline derivatives through a reaction involving a similar difluoromethoxy benzaldehyde compound. This showcases the compound's utility in generating complex heterocyclic structures, which have applications in pharmaceuticals and agrochemicals (Lin et al., 2007).

  • Catalyst Characterization and Application : Another research focused on the sulfated Ti-SBA-15 catalyst for oxidation reactions, like transforming benzyl alcohol to benzaldehyde. While the study does not directly involve 3-Chloro-4-(difluoromethoxy)benzaldehyde, it highlights the relevance of similar benzaldehyde compounds in catalysis and their industrial applications in producing chemicals for cosmetics, food, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

  • Advanced Material Synthesis : Research on the synthesis and properties of aluminum and zinc quinolates through styryl substituent in 2-position explored the use of related benzaldehyde compounds. This indicates the potential of 3-Chloro-4-(difluoromethoxy)benzaldehyde in developing materials with unique optical and thermal properties, relevant for electronics and photonics (Barberis & Mikroyannidis, 2006).

  • Chemical Modification and Functionalization : A study on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with different protecting groups provides insights into the chemical manipulation and functionalization of benzaldehyde derivatives. Such methodologies could be applicable to 3-Chloro-4-(difluoromethoxy)benzaldehyde for modifying its reactivity or physical properties (Plourde & Spaetzel, 2002).

  • Metal-Organic Frameworks (MOFs) : The improved synthesis, thermal stability, and catalytic properties of Cu3(BTC)2, a metal-organic framework, were explored. This suggests the potential of benzaldehyde derivatives, including 3-Chloro-4-(difluoromethoxy)benzaldehyde, in the construction or functionalization of MOFs for catalysis or gas adsorption applications (Schlichte, Kratzke, & Kaskel, 2004).

Safety And Hazards

The safety information for “3-Chloro-4-(difluoromethoxy)benzaldehyde” includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P351, P338) .

properties

IUPAC Name

3-chloro-4-(difluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOADXOUDBMSWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(difluoromethoxy)benzaldehyde

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